3-Benzothiazol-2-YL-quinoline

Descripción general

Descripción

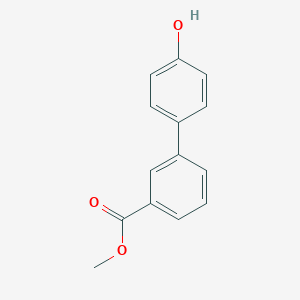

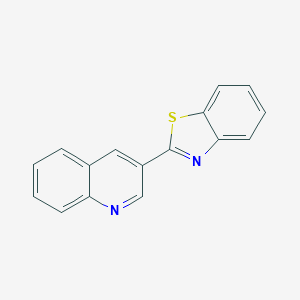

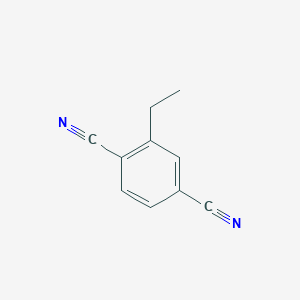

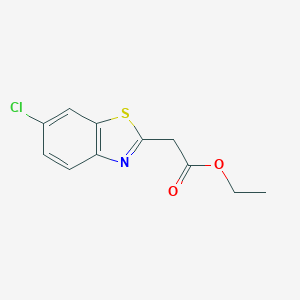

3-Benzothiazol-2-YL-quinoline is a compound that contains a benzothiazole ring fused with a quinoline ring . It has a molecular formula of C16H10N2S and a molecular weight of 262.3 g/mol.

Synthesis Analysis

Benzothiazole synthesis involves reactions such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific synthesis of benzothiazole derivatives involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis

The molecular structure of 3-Benzothiazol-2-YL-quinoline is based on structures generated from information available in ECHA’s databases . The structure is well-defined, and there is sufficient information available for ECHA’s algorithms to generate a molecular structure .Chemical Reactions Analysis

Benzothiazole compounds have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Aplicaciones Científicas De Investigación

Fluorescent Properties : 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinoline derivatives exhibit fluorescent properties in different solvents, with some compounds emitting green light. These compounds show potential as fluorescent probes (Bodke, Shankerrao, & Harishkumar, 2013).

Anticancer Activity : 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one demonstrates significant anti-tumor activity against various cancer cell lines. Its hydrolysis in aqueous solutions generates a reactive intermediate that contributes to its anticancer properties (Wang et al., 2009).

Nickel Ion Sensing : A quinoline appended pyrazoline derivative has been synthesized and shows high selectivity and sensitivity towards Ni2+ ions. It can be used for intracellular imaging of nickel ions in live cells and environmental monitoring (Subashini et al., 2017).

Imaging Lysosomal pH Changes : A novel quinoline/benzothiazole pH probe has been developed for imaging acidic intracellular pH changes, especially under extreme-acidity conditions in bacteria (Fan et al., 2018).

Cancer Theranostics : Novel benzothiazolyl quinoline-based fluorescent scaffolds have been synthesized for cancer theranostic applications, showing significant cytotoxicity against various cancer cell lines and potential as cancer theranostic agents (Chhabra et al., 2017).

Antitumor Properties : 2-(4-Aminophenyl)benzothiazole molecules have shown potent inhibition of specific human ovarian carcinoma cell lines, with GI50 values in the nanomolar range. These compounds also inhibited tumor growth in preliminary in vivo tests (Bradshaw et al., 1998).

Glucose-6-Phosphate Dehydrogenase Inhibition : Quinoline derivatives have been synthesized and evaluated for their antiproliferative potential against cancer cells, with some compounds showing significant inhibition and potential G6PDH inhibitory activity (Santoshkumar et al., 2016).

Synthesis of Anticancer and Anti-Oxidant Agents : Substituted quinolones linked to benzothiazole and/or benzoxazole moieties have been synthesized and shown to have high to moderate activity as anticancer and anti-oxidant agents (Abdelgawad, Lamie, & Ahmed, 2016).

Cytotoxic Properties of Quinoline-3-Carbaldehyde Hydrazones : Novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole ring have been synthesized and evaluated for their cytotoxic properties on human tumor cell lines (Korcz et al., 2018).

Antibacterial and Fungicidal Activity : Novel fused thiazolo[2,3-b]quinazolinone derivatives have been synthesized and demonstrated antibacterial activity against various bacterial species and fungicidal activity against several fungi (Shah, Patel, & Patel, 2009).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-quinolin-3-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2S/c1-2-6-13-11(5-1)9-12(10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVNOKZNFAMOLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471821 | |

| Record name | 3-BENZOTHIAZOL-2-YL-QUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165067-13-0 | |

| Record name | 3-BENZOTHIAZOL-2-YL-QUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one](/img/structure/B62292.png)